molecular formula C23H24N4O3S B2706753 N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1113102-19-4

N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2706753
CAS No.: 1113102-19-4
M. Wt: 436.53
InChI Key: JIFMOBVBQJQHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy and 3,5-dimethyl groups, along with a sulfanyl-linked N-ethyl-N-phenylacetamide side chain. The pyrimidoindole scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The N-ethyl and N-phenyl groups on the acetamide moiety contribute to steric bulk, likely influencing pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

N-ethyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-27(15-9-7-6-8-10-15)19(28)14-31-23-24-20-17-13-16(30-4)11-12-18(17)25(2)21(20)22(29)26(23)3/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFMOBVBQJQHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions

    Synthesis of the pyrimido[5,4-b]indole core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzylamine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the thioether group: The pyrimido[5,4-b]indole intermediate is then reacted with a suitable thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the acetamide group: The final step involves the reaction of the thioether intermediate with N-phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimido[5,4-b]indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Structural Differences :
    • Lacks the 8-methoxy and 3,5-dimethyl groups on the pyrimidoindole core.
    • Features a trifluoromethoxy group on the phenyl ring of the acetamide instead of N-ethyl and N-phenyl substituents.
  • Reduced steric bulk may enhance solubility but decrease metabolic stability.
  • Molecular Weight: 537.67 g/mol (vs.

N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Structural Differences :
    • Replaces the pyrimidoindole core with a 1,3,4-oxadiazole ring linked to an indole moiety.
    • Retains the sulfanyl acetamide side chain but substitutes N-ethyl-N-phenyl with a 4-methylphenyl group.
  • Implications :
    • The oxadiazole ring’s electron-deficient nature may reduce π-π stacking interactions compared to the pyrimidoindole core.
    • Demonstrated enzyme inhibition activity in biological screenings, suggesting divergent therapeutic applications compared to pyrimidoindole derivatives .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide

  • Structural Differences :
    • Features a dioxoisoindoline core instead of pyrimidoindole.
    • Includes a sulfamoyl group and a methylisoxazole substituent.
  • Higher molecular weight (498.57 g/mol) and polar groups may reduce blood-brain barrier penetration compared to the target compound .

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

  • Structural Differences :
    • Contains a piperidine ring instead of a heterocyclic core.
    • Propanamide backbone differs from the sulfanyl acetamide structure.
  • Lower complexity may result in easier synthesis but reduced target specificity .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 3,5-dimethyl, N-ethyl-N-phenyl ~500–550 High lipophilicity, metabolic stability
Trifluoromethoxy Analog Pyrimido[5,4-b]indole Trifluoromethoxy phenyl 537.67 Electron-withdrawing, improved solubility
Oxadiazole Derivative 1,3,4-Oxadiazole + Indole 4-Methylphenyl, indol-3-ylmethyl ~400–450 (estimated) Enzyme inhibition activity
Dioxoisoindoline Derivative 1,3-Dioxoisoindoline Sulfamoyl, methylisoxazole 498.57 Enhanced hydrogen bonding
Piperidine Propanamide Piperidine Methoxymethyl, phenyl 288.38 Potential CNS activity

Research Findings and Implications

  • Pyrimidoindole Core : Compounds with this scaffold (e.g., target compound and trifluoromethoxy analog) exhibit tailored electronic properties due to methoxy/trifluoromethoxy groups, influencing receptor binding and solubility .
  • Biological Activity : Oxadiazole derivatives show promise in enzyme inhibition, while piperidine-based analogs may target neurological pathways, highlighting the importance of core structure in therapeutic application .

Biological Activity

N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide (CAS Number: 1113102-19-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 436.5 g/mol. The structure includes a pyrimidine ring fused to an indole system, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H24N4O3S
Molecular Weight436.5 g/mol
CAS Number1113102-19-4

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-ethyl derivatives exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have shown efficacy against various cancer cell lines:

Compound NameCell LineIC50 (µM)
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG20.71

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been attributed to its interaction with key cellular pathways involved in tumor growth.

Case Study: Anticancer Efficacy

In a study examining the cytotoxic effects of various pyrimidine derivatives on breast cancer cell lines (MCF7), N-ethyl derivatives demonstrated an IC50 value of 1.88 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

2. Anti-inflammatory Activity

Compounds containing pyrimidine rings have also been reported to exhibit anti-inflammatory properties. These compounds potentially inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:

A study highlighted that certain pyrimidine derivatives significantly reduced inflammation markers in vitro and in vivo models by modulating the NF-kB signaling pathway . This suggests that N-ethyl derivatives may possess similar mechanisms of action.

3. Antimicrobial Activity

The antimicrobial activity of similar compounds has been documented against various bacterial strains. This activity is often linked to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of N-ethyl derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many compounds disrupt critical enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest: Some studies indicate that these compounds can induce cell cycle arrest at the S phase.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been noted in studies involving similar compounds.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the pyrimidoindole core. Key steps include:
  • Cyclocondensation : Reacting substituted indole derivatives with thiourea or cyanamide under reflux in ethanol or DMF .
  • Sulfanyl-Acetamide Coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution, using bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .
    Optimization Tips :
  • Monitor reaction progress using TLC or HPLC .
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the pyrimidoindole core, sulfanyl linkage, and acetamide substituents. Key signals include the methoxy group (~δ 3.8 ppm) and carbonyl resonances (~δ 170–175 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Ensure crystals are grown via slow evaporation (solvent: methanol/chloroform). Challenges include resolving disorder in the ethyl or methoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅N₄O₃S: 473.16 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2), using recombinant enzymes and substrate analogs .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How can solubility and stability under physiological conditions be assessed?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy (λ_max ~270 nm) .
  • Stability : Incubate in PBS or plasma at 37°C. Analyze degradation products using HPLC-MS over 24–48 hours .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) and monitor intermediates via in-situ FTIR or LC-MS .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to model transition states and activation energies for cyclocondensation or coupling steps .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :
  • Dynamic NMR : Detect conformational flexibility (e.g., rotameric acetamide groups) causing discrepancies between solution (NMR) and solid-state (X-ray) structures .
  • Hirshfeld Analysis : Compare crystal packing forces (via CrystalExplorer) to identify intermolecular interactions distorting bond lengths/angles .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary phenyl ring halogens) and test bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict pharmacophore requirements .

Q. What advanced techniques validate target engagement in cellular pathways?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts .
  • RNA Sequencing : Identify differentially expressed genes post-treatment to map affected pathways (e.g., apoptosis, inflammation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.